molecular formula C17H16ClN3O2 B6639399 2-[N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]anilino]ethanol

2-[N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]anilino]ethanol

Cat. No. B6639399
M. Wt: 329.8 g/mol
InChI Key: LKCJHOGIKFGWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]anilino]ethanol is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CPOP, and it has been found to have a wide range of applications in the fields of pharmacology, biochemistry, and physiology. In

Mechanism of Action

The mechanism of action of CPOP involves its binding to GPCRs and preventing their activation by ligands. This results in a decrease in downstream signaling pathways, which can have a wide range of physiological effects. CPOP has been found to be particularly effective at blocking certain GPCRs, including the dopamine D3 receptor and the adenosine A2A receptor.
Biochemical and Physiological Effects:
CPOP has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease dopamine release in the brain, which can have implications for the treatment of addiction and other psychiatric disorders. CPOP has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Additionally, CPOP has been found to have analgesic effects, making it a potential treatment for pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPOP is its potency and selectivity for certain GPCRs. This makes it a valuable tool for studying their function and potential therapeutic targets. Additionally, CPOP has been found to be relatively stable and easy to synthesize, making it a practical compound for use in lab experiments. However, one of the limitations of CPOP is its potential for off-target effects. While it has been found to be selective for certain GPCRs, it may also bind to other targets and have unintended effects.

Future Directions

There are many future directions for research on CPOP. One potential area of study is its use as a therapeutic agent for addiction and other psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of CPOP and its potential off-target effects. Finally, new synthetic methods for CPOP may be developed to improve its yield and purity, making it a more practical compound for use in lab experiments.
In conclusion, CPOP is a valuable compound for scientific research with a wide range of potential applications in pharmacology, biochemistry, and physiology. Its potency and selectivity for certain GPCRs make it a valuable tool for studying their function and potential therapeutic targets. Further research is needed to fully understand the mechanism of action of CPOP and its potential therapeutic applications.

Synthesis Methods

The synthesis of CPOP involves the condensation of 4-chlorobenzaldehyde with 3-amino-5-methylisoxazole to form 3-(4-chlorophenyl)-1,2,4-oxadiazole. This intermediate is then reacted with 2-(N,N-dimethylamino)ethyl chloride hydrochloride to form the final product, 2-[N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]anilino]ethanol. The synthesis method is relatively straightforward and has been optimized for high yield and purity.

Scientific Research Applications

CPOP has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in the fields of pharmacology, biochemistry, and physiology. One of the main applications of CPOP is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that are involved in a wide range of physiological processes. CPOP has been found to be a potent and selective antagonist of certain GPCRs, making it a valuable tool for studying their function.

properties

IUPAC Name

2-[N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]anilino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c18-14-8-6-13(7-9-14)17-19-16(23-20-17)12-21(10-11-22)15-4-2-1-3-5-15/h1-9,22H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCJHOGIKFGWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCO)CC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]anilino]ethanol

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